![molecular formula C17H21N3O5S2 B3934481 N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide, also known as BAPSB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been investigated for its potential as a treatment for various diseases, including rheumatoid arthritis, cancer, and bacterial infections.
Mechanism of Action
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and bacterial cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has been shown to inhibit the growth of various bacterial strains and to enhance the effectiveness of antibiotics.
Advantages and Limitations for Lab Experiments
N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has also been shown to have low toxicity and to be well-tolerated in animal models. However, N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide has some limitations for lab experiments. It can be difficult to solubilize, which can impact its effectiveness in certain experiments. Additionally, the purity and yield of the final product can vary depending on the synthesis method used.
Future Directions
There are several potential future directions for N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide research. One potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as osteoarthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a treatment for other types of cancer, such as lung cancer and pancreatic cancer. Additionally, further research is needed to investigate the potential of N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide as an adjuvant therapy for bacterial infections and to optimize its solubility for use in various experiments.
Conclusion:
In conclusion, N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide is a promising compound that has shown potential for various therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research is needed to further investigate its potential as a treatment for various diseases and to optimize its effectiveness in various experiments.
properties
IUPAC Name |
1-[4-(benzenesulfonamido)phenyl]sulfonyl-3-butylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-2-3-13-18-17(21)20-27(24,25)16-11-9-14(10-12-16)19-26(22,23)15-7-5-4-6-8-15/h4-12,19H,2-3,13H2,1H3,(H2,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGNZGIBGAQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(Butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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